ethyl 2-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)-1,3-thiazole-4-carboxylate
Description
Ethyl 2-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with an acetyl amino group linked to a 4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran moiety and an ethyl carboxylate ester. This structure integrates multiple pharmacophores: the thiazole ring is associated with antimicrobial and anti-inflammatory activity, the pyrrole group enhances π-π stacking interactions in biological targets, and the tetrahydro-2H-pyran ring may improve metabolic stability and solubility .
Properties
Molecular Formula |
C17H21N3O4S |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
ethyl 2-[[2-(4-pyrrol-1-yloxan-4-yl)acetyl]amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C17H21N3O4S/c1-2-24-15(22)13-12-25-16(18-13)19-14(21)11-17(5-9-23-10-6-17)20-7-3-4-8-20/h3-4,7-8,12H,2,5-6,9-11H2,1H3,(H,18,19,21) |
InChI Key |
DOUKPIJPQRKAMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)CC2(CCOCC2)N3C=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrole-Tetrahydropyran Intermediate: This step involves the reaction of a pyrrole derivative with a tetrahydropyran derivative under acidic or basic conditions to form the intermediate.
Acetylation: The intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Thiazole Formation: The acetylated intermediate is reacted with a thiazole derivative under conditions that promote the formation of the thiazole ring, such as heating with a suitable catalyst.
Esterification: Finally, the compound is esterified using ethanol and an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketones or esters within the molecule to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide positions, using reagents like sodium methoxide or ammonia.
Hydrolysis: Acidic or basic hydrolysis can break down the ester or amide bonds, leading to the formation of carboxylic acids and amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, ammonia, mild to moderate temperatures.
Hydrolysis: Hydrochloric acid, sodium hydroxide, reflux conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Substituted esters or amides.
Hydrolysis: Carboxylic acids, amines.
Scientific Research Applications
Ethyl 2-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)-1,3-thiazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Material Science:
Biological Studies: The compound can be used to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism by which ethyl 2-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)-1,3-thiazole-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, inhibiting or activating its function. The molecular targets and pathways involved would be determined by the specific biological context in which the compound is used.
Comparison with Similar Compounds
Table 1. Structural and Physicochemical Properties
Key Structural Differences :
- The target compound’s tetrahydro-2H-pyran ring distinguishes it from analogs with simpler aromatic or heteroaromatic systems (e.g., benzothiazole in or thiophene in ). This ring may enhance solubility in polar solvents.
- The acetyl amino linker between the thiazole and pyrrole-tetrahydro-2H-pyran groups is unique compared to carbamoyl or trifluoromethyl-substituted linkages in analogs .
Physicochemical Properties
- Solubility : The tetrahydro-2H-pyran moiety likely increases water solubility compared to the lipophilic benzothiazole in or the trifluoromethyl group in .
Pharmacological Comparison
Research Findings
- Synthetic Routes: Analogous compounds (e.g., ) are synthesized via cyclocondensation of thiazole precursors with pyrrole derivatives, often using malononitrile or ethyl cyanoacetate as key reagents .
- Structure-Activity Relationships (SAR): Substitution at the thiazole 2-position (e.g., acetyl amino vs. carbamoyl) significantly modulates target affinity . The tetrahydro-2H-pyran ring may reduce cytotoxicity compared to benzothiazole-containing analogs .
Biological Activity
Ethyl 2-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)-1,3-thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant case studies and data tables.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 395.5 g/mol. It features a thiazole ring, a pyrrole moiety, and a tetrahydro-pyran structure, which are known to contribute to its biological activities.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds bearing thiazole moieties have shown promising results in inhibiting cancer cell proliferation. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells. The IC50 values for these cell lines were reported to be significantly lower than those of standard chemotherapeutic agents like doxorubicin .
2. Antimicrobial Activity
Thiazole derivatives have also been recognized for their antimicrobial properties. This compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be 31.25 µg/mL for certain strains, indicating its potential as an antibacterial agent .
3. Enzyme Inhibition
The compound has shown inhibitory activity against key enzymes involved in metabolic pathways. For example, it has been tested for its ability to inhibit HMG-CoA reductase, an enzyme crucial in cholesterol biosynthesis. The structure-activity relationship studies indicated that modifications at specific positions on the pyrrole ring could enhance inhibitory potency .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of compounds like this compound. Key findings include:
| Substituent | Effect on Activity |
|---|---|
| Pyrrole ring | Enhances anticancer activity |
| Thiazole moiety | Contributes to antimicrobial properties |
| Acetyl group | Modulates enzyme inhibition |
Case Studies
Case Study 1: Anticancer Efficacy
A study evaluated the compound's effect on A431 cells, revealing that it induces apoptosis through the mitochondrial pathway. Flow cytometry analysis indicated an increase in early apoptotic cells upon treatment with the compound.
Case Study 2: Antimicrobial Testing
In another investigation, this compound was tested against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition of bacterial growth compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
